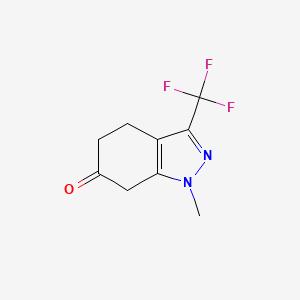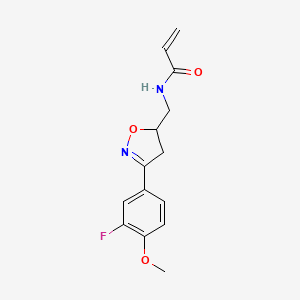
(2-Chloro-6-cyanopyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-cyanopyridin-4-YL)acetic acid typically involves the reaction of 2-chloro-6-cyanopyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-6-cyanopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Cyclization: Reagents such as acetic acid or other acids under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Carboxylic acids.
Cyclization: Heterocyclic compounds such as pyrazolo[5,1-c]triazine.
Aplicaciones Científicas De Investigación
(2-Chloro-6-cyanopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-6-cyanopyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Similar structure but lacks the chloro and cyano groups.
2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of the chloro and cyano groups.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid: Contains an imidazo[1,2-a]pyridine ring.
Uniqueness
(2-Chloro-6-cyanopyridin-4-YL)acetic acid is unique due to the presence of both chloro and cyano groups on the pyridine ring. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and form diverse products sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C8H5ClN2O2 |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
2-(2-chloro-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13) |
Clave InChI |
BXJAIDVIHKNRCU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,9S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B14853948.png)

![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)











